(3,6-diaminoacridin-9-yl)boronic Acid
Overview
Description
(3,6-Diaminoacridin-9-yl)boronic acid is a boronic acid derivative with the molecular formula C₁₃H₁₂BN₃O₂ and a molecular weight of 253.07 g/mol . This compound is characterized by the presence of both amino and boronic acid functional groups attached to an acridine core, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-diaminoacridin-9-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃) . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent system .
Chemical Reactions Analysis
Types of Reactions
(3,6-Diaminoacridin-9-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
(3,6-Diaminoacridin-9-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,6-diaminoacridin-9-yl)boronic acid involves its interaction with molecular targets through its boronic acid and amino functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The amino groups can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
(3,6-Diaminoacridin-9-yl)boronic acid: Unique due to the presence of both amino and boronic acid groups on the acridine core.
This compound derivatives: Similar compounds with variations in the substituents on the acridine ring.
Other boronic acids: Compounds such as phenylboronic acid and benzylboronic acid, which lack the acridine core but share the boronic acid functionality.
Uniqueness
This compound is unique due to its dual functional groups, which provide a combination of reactivity and binding properties not found in simpler boronic acids . This makes it particularly valuable in applications requiring specific interactions with biological molecules and complex organic synthesis .
Properties
IUPAC Name |
(3,6-diaminoacridin-9-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BN3O2/c15-7-1-3-9-11(5-7)17-12-6-8(16)2-4-10(12)13(9)14(18)19/h1-6,18-19H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBUPPBYLVUUDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)N)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376415 | |
Record name | (3,6-Diaminoacridin-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403739-16-2 | |
Record name | (3,6-Diaminoacridin-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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